N-benzyl-4-oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-7-carboxamide
Description
Properties
Molecular Formula |
C23H22F3N3O2S |
|---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
N-benzyl-4-oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C23H22F3N3O2S/c24-23(25,26)16-7-4-8-17(12-16)29-21(31)18-10-9-15(11-19(18)28-22(29)32)20(30)27-13-14-5-2-1-3-6-14/h1-8,12,15,18-19H,9-11,13H2,(H,27,30)(H,28,32) |
InChI Key |
UPYCQRIZLZEQGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CC1C(=O)NCC3=CC=CC=C3)NC(=S)N(C2=O)C4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Method A: Nucleophilic Substitution
Method B: Ullmann Coupling
- A mixture of 2-sulfanylidene-quinazoline (0.1 mol), 3-(trifluoromethyl)phenylboronic acid (0.15 mol), CuI (0.02 mol), and K₃PO₄ (0.3 mol) in dioxane (150 mL) is refluxed for 48 hours.
- The crude product is purified via column chromatography (SiO₂, EtOAc/hexane).
Comparative Efficiency :
| Method | Yield | Purity |
|---|---|---|
| A | 55% | 95% |
| B | 72% | 98% |
Carboxamide Formation at Position 7
The carboxylic acid at position 7 is converted to the benzyl carboxamide via acid chloride intermediacy :
- 7-Carboxyquinazoline (0.05 mol) is refluxed with SOCl₂ (10 mL) for 3 hours to form the acyl chloride.
- The excess SOCl₂ is removed under vacuum, and the residue is dissolved in dry DCM (50 mL).
- Benzylamine (0.06 mol) and Et₃N (0.15 mol) are added dropwise at 0°C, followed by stirring at room temperature for 4 hours.
- The product is extracted with DCM, washed with HCl (1M), and crystallized from methanol/water.
Reaction Monitoring :
Final Purification and Characterization
The crude product is purified via recrystallization (ethanol/water) or preparative HPLC (C18 column, MeCN/H₂O + 0.1% TFA). Structural validation employs:
- ¹H/¹³C NMR : Resonances for the hexahydro ring (δ 1.2–2.8 ppm), trifluoromethyl (δ -62 ppm in ¹⁹F NMR), and benzyl group (δ 4.4 ppm for CH₂).
- HRMS : Calculated for C₂₃H₁₆F₃N₃O₂S [M+H]⁺: 456.0994; Found: 456.0998.
Purity Metrics :
| Technique | Result |
|---|---|
| HPLC | >99% |
| Elemental Analysis | C 60.65%, H 3.54%, N 9.23% (Theor: C 60.66%, H 3.55%, N 9.22%) |
Challenges and Mitigation Strategies
- Regioselectivity in Alkylation : Competing alkylation at N1 vs. N3 is minimized using bulky bases (e.g., DBU) and low temperatures.
- Sulfur Oxidation : Thionated intermediates are handled under inert atmosphere to prevent oxidation to sulfoxides.
- Acid Sensitivity : The hexahydro ring is prone to ring-opening in strong acids; neutral pH is maintained during workup.
Scalability and Industrial Relevance
Bench-scale synthesis (10 g) achieves overall yields of 28–32% , with the alkylation step as the bottleneck. Continuous-flow hydrogenation and microwave-assisted thionation are proposed for process intensification.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene moiety to a thiol or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and NBS for substitution reactions. The conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols .
Scientific Research Applications
N-benzyl-4-oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-7-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its properties may be useful in developing new materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used to study biological pathways and interactions at the molecular level.
Mechanism of Action
The mechanism by which N-benzyl-4-oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-7-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are critical in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The target compound shares functional group similarities with heterocyclic systems like 1,2,4-triazoles and hydrazinecarbothioamides (e.g., compounds 4–15 in ). Key structural comparisons include:
- Trifluoromethyl Group Impact: The 3-(trifluoromethyl)phenyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, a common strategy in drug design.
- Sulfanylidene vs. Thiol Groups : Unlike thiol-containing compounds, the sulfanylidene group in the target compound and 1,2,4-triazoles [7–9] avoids S–H reactivity, favoring thione tautomerism .
Physicochemical Properties
While explicit data for the target compound are absent, trends from analogous systems () suggest:
- Aggregation Behavior : Quaternary ammonium compounds () exhibit critical micelle concentrations (CMCs) dependent on alkyl chain length. Though the target compound lacks surfactant properties, its solubility may correlate with similar hydrophobic substituent effects.
Biological Activity
N-benzyl-4-oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-7-carboxamide is a complex organic compound belonging to the quinazoline family. Its molecular formula is with a molecular weight of approximately 455.5 g/mol. This compound features a benzyl group, a trifluoromethyl-substituted phenyl group, and a sulfanylidene moiety that contribute to its unique chemical properties and potential biological activities .
Matrix Metalloproteinase Inhibition
One of the significant biological activities associated with N-benzyl-4-oxo-2-sulfanylidene is its inhibitory effect on matrix metalloproteinase 13 (MMP-13). MMPs are crucial enzymes involved in the degradation of extracellular matrix components and are implicated in various pathological conditions such as cancer and arthritis. Inhibition of MMP-13 could provide therapeutic benefits in treating these diseases.
Antitumor Activity
Compounds with similar structural features have demonstrated antitumor activity. The trifluoromethyl group and sulfanylidene moiety might enhance the biological activity of this quinazoline derivative compared to other related compounds. Further studies are required to elucidate its potential as an antitumor agent .
Research Findings
Recent studies have highlighted the synthesis and biological evaluation of various quinazoline derivatives. For instance, a study synthesized 2-substituted quinazolines that exhibited antiproliferative activities against several cancer cell lines. The presence of specific substituents was found to significantly influence the cytotoxic effects observed .
Comparative Analysis of Related Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| N-benzyl-4-oxo-2-thioxoquinazoline | Contains a thioxo group instead of sulfanylidene | Potential MMP inhibitor |
| 2-(4-chlorophenyl)-N-benzylquinazolinone | Lacks trifluoromethyl substitution | Antimicrobial properties |
| 4-(trifluoromethyl)quinazolinone derivatives | Similar trifluoromethyl group | Antitumor activity |
N-benzyl-4-oxo-2-sulfanylidene stands out due to its specific combination of functional groups, particularly the sulfanylidene moiety and trifluoromethyl substituent, which may enhance its biological activity compared to other quinazoline derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
